An In-depth Technical Guide to the Structural Analysis of 1,3-Di(Benzyloxymethyl)-5-fluorouracil: A Prodrug Candidate
An In-depth Technical Guide to the Structural Analysis of 1,3-Di(Benzyloxymethyl)-5-fluorouracil: A Prodrug Candidate
This guide provides a comprehensive technical overview of the structural analysis of 1,3-Di(Benzyloxymethyl)-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of its structure, which are paramount to understanding its function as a potential prodrug.
Introduction: The Rationale for 5-Fluorouracil Prodrugs
5-Fluorouracil has been a cornerstone in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, since its synthesis in 1957. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, the clinical utility of 5-FU is often hampered by its short biological half-life, non-selective toxicity, and the development of drug resistance.
To mitigate these drawbacks, numerous prodrug strategies have been developed. The core concept is to chemically modify the 5-FU molecule to improve its pharmacokinetic and pharmacodynamic properties. N-alkylation of the uracil ring is a common approach to create prodrugs with enhanced lipophilicity, facilitating better absorption and potentially targeted delivery. 1,3-Di(Benzyloxymethyl)-5-fluorouracil represents such a strategy, where the introduction of two benzyloxymethyl groups at the N1 and N3 positions is hypothesized to yield a more stable and lipophilic compound that can be metabolized to release the active 5-FU at the target site.
This guide will provide a detailed roadmap for the comprehensive structural elucidation of 1,3-Di(Benzyloxymethyl)-5-fluorouracil, a critical step in its development as a viable clinical candidate.
Physicochemical Properties and Synthesis
The introduction of the benzyloxymethyl groups at the N1 and N3 positions of the 5-fluorouracil ring is expected to significantly alter its physicochemical properties. An increase in lipophilicity, and consequently, a change in solubility and partitioning behavior, is anticipated.
Synthesis Pathway
The synthesis of N-substituted 5-fluorouracil derivatives often involves a multi-step process. A general synthetic route for 1,3-Di(Benzyloxymethyl)-5-fluorouracil can be conceptualized as follows:
Caption: Proposed synthesis of 1,3-Di(Benzyloxymethyl)-5-fluorouracil.
This proposed pathway begins with the reaction of 5-fluorouracil with an excess of formaldehyde to form the N1,N3-di(hydroxymethyl) intermediate. This is followed by a Williamson ether synthesis, where the hydroxyl groups are reacted with benzyl bromide in the presence of a suitable base to yield the final product. The purification of the final compound would likely involve chromatographic techniques.
Spectroscopic and Spectrometric Analysis
A thorough spectroscopic and spectrometric analysis is essential for the unambiguous confirmation of the chemical structure of 1,3-Di(Benzyloxymethyl)-5-fluorouracil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1,3-Di(Benzyloxymethyl)-5-fluorouracil, both ¹H and ¹³C NMR would provide critical information.
Expected ¹H NMR Spectral Features:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet | Protons of the two phenyl rings. |
| Methylene (O-CH₂ -Ph) | ~ 4.5 - 4.7 | Singlet | Methylene protons of the benzyl groups. |
| Methylene (N-CH₂ -O) | ~ 5.3 - 5.5 | Singlet | Methylene protons linking the nitrogen and oxygen atoms. |
| C6-H (Uracil) | ~ 7.8 - 8.0 | Doublet | The proton at the C6 position of the uracil ring, coupled to the fluorine atom. |
Expected ¹³C NMR Spectral Features:
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C2, C4) | 150 - 165 |
| Aromatic (Benzyl) | 127 - 138 |
| C5 (Uracil) | 138 - 142 (coupled to F) |
| C6 (Uracil) | 125 - 130 (coupled to F) |
| Methylene (O-C H₂-Ph) | ~ 70 - 75 |
| Methylene (N-C H₂-O) | ~ 75 - 80 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Uracil) | 1650 - 1750 |
| C-N | 1000 - 1350 |
| C-O (Ether) | 1000 - 1300 |
| Aromatic C-H | 3000 - 3100 |
| Aliphatic C-H | 2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. For 1,3-Di(Benzyloxymethyl)-5-fluorouracil, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.
Expected Fragmentation Pattern: The fragmentation in the mass spectrum would likely involve the cleavage of the benzyloxymethyl groups, leading to characteristic fragment ions.
Experimental Protocol: Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of the target compound.
Crystallographic and Conformational Analysis
While spectroscopic methods confirm the connectivity of atoms, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
X-ray Crystallography
A single-crystal X-ray diffraction study of 1,3-Di(Benzyloxymethyl)-5-fluorouracil would reveal precise bond lengths, bond angles, and the overall conformation of the molecule. This information is invaluable for understanding intermolecular interactions in the solid state and can provide insights into the molecule's packing and stability. The planarity of the uracil ring and the orientation of the two benzyloxymethyl substituents would be of particular interest.
Conformational Analysis
In the absence of a crystal structure, computational modeling can be employed to predict the likely low-energy conformations of the molecule. The flexibility of the benzyloxymethyl groups allows for multiple possible orientations. Understanding the preferred conformation is important as it can influence the molecule's interaction with metabolic enzymes and its overall biological activity.
Structure-Activity Relationship (SAR) and Prodrug Potential
The structural features of 1,3-Di(Benzyloxymethyl)-5-fluorouracil are directly linked to its potential as a prodrug.
-
Lipophilicity: The two benzyl groups significantly increase the lipophilicity of the molecule compared to 5-FU. This is expected to enhance its ability to cross cell membranes, potentially leading to improved oral bioavailability and better tumor penetration.
-
Metabolic Activation: The benzyloxymethyl groups are designed to be cleaved by enzymes in the body, such as cytochrome P450s or esterases, to release the active 5-FU. The rate and site of this cleavage will be crucial for the drug's efficacy and toxicity profile.
-
Steric Hindrance: The bulky benzyloxymethyl groups may protect the 5-FU core from premature degradation, leading to a longer duration of action.
Conclusion
The structural analysis of 1,3-Di(Benzyloxymethyl)-5-fluorouracil is a critical undertaking in its evaluation as a next-generation fluoropyrimidine-based therapeutic. A combination of advanced spectroscopic techniques, and ideally X-ray crystallography, is necessary for a complete understanding of its molecular architecture. This knowledge is fundamental to elucidating its mechanism of action, metabolic fate, and ultimately, its potential to improve upon the therapeutic index of 5-fluorouracil in the treatment of cancer.
References
-
PubChem. 5-Fluorouracil. National Center for Biotechnology Information. [Link]
- Grem, J. L. 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development. Invest New Drugs. 2000;18(4):299-313.
-
ResearchGate. Chemical structure of 5-fluorouracil. [Link]
- Kovacs, P., et al.
- Li, Y., et al. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. Molecules. 2012;17(10):11945-11957.
-
ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. [Link]
- Mikhaylov, A. A., et al. and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure. Chemistry of Heterocyclic Compounds. 2015;51(6):567-573.
-
GaBI Journal. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. [Link]
- Shcheglova, D. V., et al. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. 2022;27(9):2838.
-
MDPI. Modeling 5-FU-Induced Chemotherapy Selection of a Drug-Resistant Cancer Stem Cell Subpopulation. [Link]
-
ResearchGate. CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 1,3-DIETHYL-5-NITRO-1H-BENZOIMIDAZOL-2(3H)-ONE. [Link]
- Moracci, L., et al. Mass spectrometry in the study of molecular complexes between 5-fluorouracil and catechins. J Mass Spectrom. 2021;56(1):e4682.
-
White Rose Research Online. Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. [Link]
-
UCL Discovery. The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs. [Link]
- Yan, X. W., et al. Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Arch Pharm (Weinheim). 2023;356(7):e2300057.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. 5-fluorouracil: mechanisms of action and clinical strategies.
- Zhang, N., et al. Antitumor activity of 5-fluorouracil polymeric nanogel synthesized by gamma radiation on a rat model of colon carcinoma: a proposed mechanism. Cancer Nanotechnology. 2023;14(1):41.
- Malet-Martino, M., & Martino, R. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review. Oncologist. 2002;7(4):288-323.
-
PubMed. Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. [Link]
- Dias, N., et al. Mutual Prodrugs of 5-Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs. ChemMedChem. 2022;17(3):e202100557.
